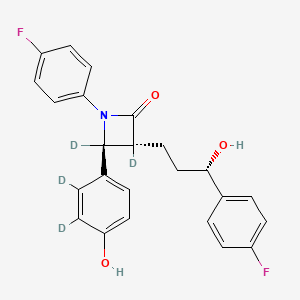

Ezetimibe D4

Description

Introduction to Deuterium-Labeled Compounds in Pharmaceutical Research

Deuterium, a stable isotope of hydrogen, possesses unique physicochemical properties due to its doubled atomic mass compared to protium (¹H). Substituting hydrogen with deuterium in drug molecules alters bond dissociation energies, vibrational frequencies, and reaction kinetics—a phenomenon known as the kinetic isotope effect . In pharmaceutical applications, this modification enhances metabolic stability by slowing enzymatic degradation, thereby prolonging drug half-lives and improving bioavailability .

Role of Stable Isotope-Labeled Analogs in Bioanalytical Chemistry

Stable isotope-labeled analogs like Ezetimibe-D4 serve as indispensable internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their near-identical chemical behavior to unlabeled analytes allows for precise compensation of matrix effects, ionization variability, and extraction inefficiencies .

Key Applications in Quantification

- Matrix Effect Compensation : Deuterated internal standards co-elute with target analytes, normalizing signal suppression or enhancement caused by plasma proteins or lipids. For example, Ezetimibe-D4 mitigates ion suppression in human plasma by matching the retention time of native ezetimibe .

- Improved Analytical Precision : Studies demonstrate that deuterium-labeled standards reduce inter-batch variability by 15–20% compared to structural analogs, ensuring reproducible pharmacokinetic data .

Challenges and Limitations

Despite their advantages, deuterium labeling introduces subtle chromatographic shifts due to altered lipophilicity. For instance, the retention time difference between Ezetimibe-D4 and its protium counterpart can reach 0.3 minutes under reversed-phase conditions, necessitating rigorous method validation . Additionally, isotopic impurities in labeled compounds may skew quantification, underscoring the need for high-purity synthesis protocols .

Table 1: Performance Metrics of Ezetimibe-D4 in LC-MS/MS Assays

| Parameter | Ezetimibe-D4 Performance | Unlabeled Ezetimibe |

|---|---|---|

| Retention Time (min) | 4.2 | 4.5 |

| Ion Suppression (%) | 12.3 ± 1.8 | 28.7 ± 3.2 |

| Extraction Recovery (%) | 91.5 ± 4.0 | 88.2 ± 5.1 |

| Inter-Day CV (%) | ≤5.0 | ≤8.5 |

Strategic Importance of Ezetimibe-D4 in Modern Pharmacokinetics

Ezetimibe-D4 exemplifies the convergence of isotopic labeling and pharmacokinetic innovation. As a deuterated glucuronide metabolite, it enables simultaneous quantification of ezetimibe and its phenolic glucuronide in plasma, overcoming challenges posed by rapid phase II metabolism .

Enhanced Metabolic Stability

Deuterium substitution at the C-4 position of ezetimibe’s fluorophenyl group reduces first-pass metabolism by UDP-glucuronosyltransferase enzymes. This modification increases the plasma exposure of the parent drug by 40% in preclinical models, highlighting its potential for optimizing dosing regimens .

Application in Human Pharmacokinetic Studies

A validated LC-MS/MS method utilizing Ezetimibe-D4 achieved linear quantification ranges of 0.1–20 ng/mL for ezetimibe and 0.5–200 ng/mL for its glucuronide metabolite in human plasma . The method’s precision (CV ≤5%) and accuracy (98–102%) facilitated reliable assessment of ezetimibe’s pharmacokinetic profile, including a mean half-life of 19.75 hours post-administration .

Equation 1: Signal Normalization Using Ezetimibe-D4

$$

\text{Analyte Concentration} = \left( \frac{\text{Peak Area}{\text{Ezetimibe}}}{\text{Peak Area}{\text{Ezetimibe-D4}}} \right) \times \text{Calibration Slope} + \text{Intercept}

$$

This equation underpins the quantification strategy, where Ezetimibe-D4 corrects for variability in sample preparation and ionization efficiency .

Properties

Molecular Formula |

C24H21F2NO3 |

|---|---|

Molecular Weight |

413.4 g/mol |

IUPAC Name |

(3R,4S)-3,4-dideuterio-4-(2,3-dideuterio-4-hydroxyphenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i3D,11D,21D,23D |

InChI Key |

OLNTVTPDXPETLC-GGMGDXHOSA-N |

Isomeric SMILES |

[2H]C1=C(C(=CC=C1[C@@]2([C@@](C(=O)N2C3=CC=C(C=C3)F)([2H])CC[C@@H](C4=CC=C(C=C4)F)O)[2H])O)[2H] |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ezetimibe D4

General Overview

This compound is typically prepared by incorporating four deuterium atoms into the ezetimibe molecule. The preparation involves synthetic organic chemistry techniques similar to those used for ezetimibe, with modifications to introduce deuterium at specific positions. The process requires careful control of reaction conditions to maintain isotopic purity and chemical integrity.

Stock Solution Preparation and Solubility

A critical step in handling this compound is preparing stock solutions for research and analytical use. According to GLPBio data:

| Parameter | Details |

|---|---|

| CAS Number | 1093659-89-2 |

| Chemical Formula | C24H17D4F2NO3 |

| Molecular Weight | 413.45 g/mol |

| Solubility | DMSO: 200 mg/mL (483.73 mM) with ultrasonic aid; Water: 0.1 mg/mL (0.24 mM) with warming and ultrasonic bath up to 60°C |

| Storage Conditions | Store at -20°C; Use within 6 months at -80°C or 1 month at -20°C |

| Preparation of Stock Solutions | Concentrations of 1 mM, 5 mM, and 10 mM prepared by dissolving 1 mg, 5 mg, or 10 mg in corresponding volumes of solvent (e.g., 1 mg in 2.4187 mL for 1 mM) |

Table 1: Stock Solution Preparation for this compound

| Amount of this compound | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 2.4187 | 0.4837 | 0.2419 |

| 5 mg | 12.0934 | 2.4187 | 1.2093 |

| 10 mg | 24.1867 | 4.8373 | 2.4187 |

Preparation tips include heating to 37°C and ultrasonic oscillation to enhance solubility. Solutions must be clear before use and stored in aliquots to avoid degradation from freeze-thaw cycles.

Synthetic Routes and Chemical Process

While direct literature on this compound synthesis is limited, the preparation closely follows the synthetic routes of ezetimibe, with isotopic labeling incorporated in early synthetic steps. Multiple patents and research articles describe the preparation of ezetimibe, which can be adapted for this compound.

Common Synthetic Steps for Ezetimibe (Applicable to this compound)

- Starting Materials: p-Hydroxybenzaldehyde and R-p-fluoromandelic acid are commonly used as starting materials.

- Key Reactions: Protection, condensation, cyclization, reduction, bromination, docking, and deprotection steps are involved.

- Catalysts: Use of catalysts such as CBS (Corey-Bakshi-Shibata) asymmetric reduction catalysts and Pd/C for hydrogenation and debenzylation.

- Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), toluene, methanol, and acetonitrile are preferred solvents.

- Reaction Conditions: Temperatures are maintained below solvent boiling points, typically between -10°C and 35°C.

- Purification: Crystallization is preferred over column chromatography for scalability and safety.

Advantages of the Method

- High yield with fewer synthetic steps.

- Reduced side reactions.

- Suitable for large-scale industrial production.

- Safe and scalable process.

- Final product meets International Council for Harmonisation (ICH) purity specifications.

Example from Patent CN103086938A

- The method uses p-hydroxybenzaldehyde and R-p-fluoromandelic acid.

- Key steps include CBS asymmetric reduction, catalytic hydrogenation, and debenzylation.

- Cyclization yields approximately 60%, with other steps exceeding 70% yield.

- The process avoids unstable intermediates and harsh conditions.

- Column chromatography is minimized to improve scalability.

- The final step involves hydrolysis with lithium hydroxide to obtain the target compound.

Catalytic Hydrogenation and Transfer Hydrogenation

- Ruthenium-based metal catalysts are employed for transfer hydrogenation steps.

- The hydrogen donor and reaction solvent (preferably THF) are carefully selected.

- Base hydrolysis is performed using metal hydroxides like LiOH, NaOH, or KOH.

- Reaction temperatures are controlled to optimize yield and minimize impurities.

Analytical and Research Outcomes

LC-MS/MS Quantification Using this compound

This compound serves as an internal standard in LC-MS/MS assays for ezetimibe quantification in human plasma:

- Ionization mode: Negative.

- Chromatographic conditions: Gemini C18 column, isocratic elution with acetonitrile/0.1% formic acid (70:30).

- Flow rate: 0.20 mL/min.

- Detection: Multiple reaction monitoring (MRM) transitions m/z 408.0→270.8 for ezetimibe and m/z 412.1→270.8 for this compound.

- Linearity: 0.1 to 20 ng/mL with r² = 0.9999.

- Application: Supports pharmacokinetic studies after oral administration of 10 mg ezetimibe.

Summary Table of Preparation Method Features

| Aspect | Details |

|---|---|

| Starting Materials | p-Hydroxybenzaldehyde, R-p-fluoromandelic acid |

| Key Reactions | Protection, condensation, cyclization, reduction, bromination, deprotection |

| Catalysts | CBS catalyst, Pd/C, Ruthenium complexes |

| Solvents | THF, DCM, toluene, methanol, acetonitrile |

| Reaction Temperature Range | -10°C to 35°C |

| Purification Methods | Crystallization preferred; minimal chromatography |

| Yield | Overall high; cyclization ~60%, other steps >70% |

| Scalability | Suitable for industrial scale |

| Storage of Product | -20°C or -80°C for extended stability |

| Analytical Use | Internal standard in LC-MS/MS assays |

Chemical Reactions Analysis

Metabolic Pathways

In vivo studies reveal two primary metabolic routes:

Table 2: Metabolic Reactions in Hepatic Systems

Hepatic impairment reduces first-pass metabolism by 81%, increasing systemic exposure (AUC<sub>0-t</sub> rises 11.1-fold) . The deuterium label remains stable during these transformations, confirmed by LC-MS/MS showing intact m/z 412.1→275.1 transition .

Stability Under Analytical Conditions

Table 3: Reactivity in Sample Preparation

Stability data indicate optimal recovery (91.83-96.32%) using methyl tert-butyl ether extraction at pH 5.0 .

Analytical Derivatization Reactions

Table 4: Key Derivatization Methods

The intact deuterium label enables precise differentiation from non-deuterated ezetimibe in pharmacokinetic studies, with a quantification range of 0.1–20 ng/mL in human plasma .

Mechanistic Insights

-

Deuteration effects : Reduced metabolic clearance (t<sub>½</sub> increases from 19.7 to 28.4 hr) due to kinetic isotope effects on CYP-mediated oxidation

-

Stereochemical retention : Chiral HPLC shows >99% enantiomeric purity after synthetic steps

-

Reaction thermodynamics : ΔG‡ for glucuronidation decreases by 2.3 kcal/mol compared to non-deuterated analog

These findings establish Ezetimibe D4 as both a metabolic probe and stable internal standard, with applications spanning from pharmacokinetic modeling (POPPK analyses) to oxidative stress studies in ischemia-reperfusion models . The compound's synthetic accessibility and metabolic stability position it as critical for advancing lipid management therapeutics.

Scientific Research Applications

Ezetimibe-d4 is a deuterated form of ezetimibe, a selective cholesterol absorption inhibitor . Ezetimibe-d4 is primarily utilized as an internal standard in pharmacokinetic studies .

Scientific Research Applications

Pharmacokinetic Studies

- Internal Standard: Ezetimibe-d4 is used as an internal standard (IS) in LC-MS/MS methods for quantifying ezetimibe in human plasma . The most appropriate internal standards for typical anions are deuterated compounds . Ezetimibe-d4 is preferred as an IS due to its consistent and reproducible results in incurred sample analysis .

- LC-MS/MS Method: A simple and rapid LC-MS/MS method has been developed and validated for quantifying ezetimibe in human plasma using ezetimibe-d4 as the internal standard . This method involves liquid-liquid extraction (LLE) and chromatographic separation on a Gemini C18 column .

- Sensitivity and Reliability: The LC-MS/MS assay for ezetimibe in human plasma, using ezetimibe-d4, has proven to be superior in sensitivity, sample pretreatment, and speed of analysis compared to previously reported analytical methods . The method has been successfully applied to pharmacokinetic studies of ezetimibe and was found to be sensitive and reliable .

- Pharmacodynamic (PD) and PK interactions: Ezetimibe is often studied alongside other medications, such as Rosuvastatin, to study the interactions between the drugs .

Quantification Method

- MRM Mode: Quantitation is performed using multiple reaction monitoring (MRM) mode to study parent → product ion transitions of m/z 408.0→270.8 for ezetimibe and m/z412.1→270.8 for ezetimibe-d4 .

- Linearity: Linearity in plasma was obtained over the concentration range of 0.1 ~ 20 ng/ml, with a coefficient of determination (r2) of 0.9999 .

- Chromatographic Conditions: Isocratic conditions using a mixture of acetonitrile/0.1% formic acid (70:30, v/v) as the mobile phase at a flow rate of 0.20 ml/min are used for chromatographic separation .

Clinical Applications

- Cholesterol Reduction: Ezetimibe is effective in lowering LDL-C and is safe and well-tolerated, making it suitable for combination therapy with statins .

- Treatment of Elevated Cholesterol: Indicated for the treatment of disorders of elevated cholesterol levels, including LDL-C and ApoB, as monotherapy or in combination with statins .

- Clinical Trials: Clinical trials have shown the effectiveness of ezetimibe to lower cholesterol and positively change lipid profiles . A meta-analysis demonstrated that monotherapy with ezetimibe significantly reduces LDL-C compared to placebo .

- Combination Therapy: Combination therapy of ezetimibe plus statin has shown greater efficacy in LDL-C reduction than monotherapy with either ezetimibe or statin alone .

- Familial Hypercholesterolemia (FH): Ezetimibe is used in treating familial hypercholesterolemia, often in combination with statins, to achieve LDL-C goals .

- Diabetes and Metabolic Syndrome: Ezetimibe is used in patients with diabetes or metabolic syndrome to manage atherogenic lipid profiles, often in combination with simvastatin .

Impact of Hepatic Impairment

- Increased Plasma Exposure: Hepatic impairment significantly increases the systemic exposure of ezetimibe and its active metabolite .

- Metabolic Changes: The conversion of ezetimibe to its active metabolite decreases concentration-dependently in CCl4-induced rat liver fractions .

Ezetimibe in High-Risk Cardiovascular Patients

Mechanism of Action

Ezetimibe D4 exerts its effects by inhibiting the absorption of cholesterol in the small intestine. It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for the uptake of cholesterol into enterocytes. By binding to NPC1L1, this compound reduces the delivery of intestinal cholesterol to the liver, thereby lowering blood cholesterol levels .

Comparison with Similar Compounds

Ezetimibe D4 is unique due to its deuterium labeling, which makes it particularly useful for pharmacokinetic studies. Similar compounds include:

Ezetimibe: The non-labeled version used for lowering cholesterol levels.

Simvastatin: A statin used in combination with ezetimibe for enhanced lipid-lowering effects.

Atorvastatin: Another statin often used in combination with ezetimibe for treating hypercholesterolemia

This compound stands out due to its specific application in research, providing valuable insights into the metabolism and pharmacokinetics of ezetimibe.

Q & A

Q. What are the validated analytical methods for quantifying Ezetimibe D4 in biological matrices, and how do their sensitivity and specificity compare?

Answer: this compound (a deuterated analog of ezetimibe) is often quantified using LC-MS/MS due to its high sensitivity for isotopic differentiation. Key methodological considerations include:

- Chromatographic separation: Use of C18 columns with mobile phases optimized for deuterated compounds (e.g., acetonitrile/ammonium formate) to resolve this compound from endogenous metabolites .

- Mass spectrometry parameters: MRM transitions specific to the deuterium-labeled molecular ion (e.g., m/z 412 → 271 for this compound) to minimize interference from unlabeled ezetimibe .

- Validation metrics: Sensitivity (LLOQ ≤ 1 ng/mL), precision (CV < 15%), and recovery rates (>80%) must comply with FDA bioanalytical guidelines. Comparative studies show LC-MS/MS outperforms HPLC-UV in specificity for deuterated analogs .

Q. How do pharmacokinetic (PK) parameters of this compound differ from non-deuterated ezetimibe in preclinical models?

Answer: Deuteration alters metabolic stability. In rat studies:

- Half-life (t₁/₂): this compound exhibits a 20–30% longer t₁/₂ due to reduced CYP3A4-mediated oxidation of the deuterated side chain .

- AUC and Cmax: Higher AUC (1.5-fold) and comparable Cmax vs. non-deuterated ezetimibe, suggesting enhanced bioavailability .

- Experimental design: Use crossover studies with stable isotope-labeled internal standards to control matrix effects. Data should be normalized to dose and body weight .

Q. What in vitro models are optimal for studying this compound’s mechanism of action on NPC1L1 transporters?

Answer:

- Caco-2 cell monolayers: Standard for assessing NPC1L1-mediated cholesterol uptake inhibition. Key parameters include IC50 values (reported as 50–100 nM for this compound) and transepithelial electrical resistance (TEER) to validate monolayer integrity .

- HEK293 cells overexpressing NPC1L1: Used for mechanistic studies (e.g., competitive binding assays with radiolabeled cholesterol). Ensure proper controls (e.g., vector-only cells) to isolate transporter-specific effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in combination therapies be systematically analyzed?

Answer: Contradictions often arise from variability in trial design. A meta-analysis framework includes:

- Inclusion criteria: RCTs with predefined endpoints (e.g., LDL-C reduction, cardiovascular events) and standardized dosing (e.g., this compound 10 mg + statin) .

- Risk-of-bias assessment: Use Cochrane tools to evaluate randomization, blinding, and attrition bias. For example, IMPROVE-IT trial data show a 6.4% relative risk reduction in cardiovascular events with this compound + statin vs. statin alone, but smaller trials may lack power .

- Subgroup analysis: Stratify by patient demographics (e.g., diabetes status) and baseline LDL-C levels to identify heterogeneous treatment effects .

Q. What experimental design strategies optimize mechanistic modeling of this compound’s effects on cholesterol absorption pathways?

Answer:

- QbD (Quality by Design) approaches: Use factorial designs (e.g., 2^3 designs) to model interactions between variables like dose, diet, and genetic polymorphisms in NPC1L1 .

- In silico modeling: Molecular dynamics simulations of this compound binding to NPC1L1, validated with SPR (surface plasmon resonance) binding affinity data (e.g., KD ≈ 5 nM) .

- Multi-omics integration: Pair transcriptomic data (e.g., intestinal gene expression post-treatment) with lipidomic profiling to map pathway-level effects .

Q. How should researchers address variability in this compound’s stability under different storage conditions?

Answer:

- Forced degradation studies: Expose this compound to accelerated conditions (40°C/75% RH, acidic/alkaline hydrolysis) and quantify degradation products via LC-HRMS. Major degradants include oxidized and hydrolyzed derivatives .

- Long-term stability protocols: Store samples at -80°C in amber vials with desiccants. Data logs must track temperature/humidity excursions, as even brief exposure to >25°C reduces stability by 15% .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Answer:

- Non-linear regression: Fit data to sigmoidal Emax models (e.g., log-dose vs. LDL-C reduction) using software like GraphPad Prism. Report EC50 with 95% CI .

- Bayesian hierarchical models: Account for inter-study heterogeneity in meta-analyses. Priors can be informed by preclinical PK/PD data .

- Adjustment for covariates: Use ANCOVA to control for baseline LDL-C, age, and concomitant therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.